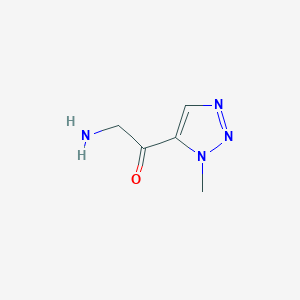
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclooctyl group at the 3-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3 + 2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. The cyclooctyl group can be introduced via a Grignard reaction or other alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxazolone derivatives: Formed through oxidation.
Oxazolidine derivatives: Formed through reduction.
Substituted oxazole derivatives: Formed through electrophilic substitution.
科学研究应用
3-Cyclooctyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active site of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Oxazole-4-carboxylic acid: Lacks the cyclooctyl group, making it less hydrophobic.
Isoxazole derivatives: Similar ring structure but with different electronic properties.
Thiazole derivatives: Contain sulfur instead of oxygen, leading to different reactivity.
Uniqueness: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of the cyclooctyl group, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-cyclooctyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c14-12(15)10-8-16-13-11(10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,14,15) |
InChI 键 |
KYIREPSREFBSKL-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)C2=NOC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


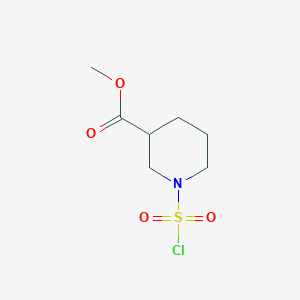

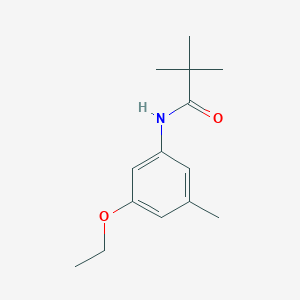

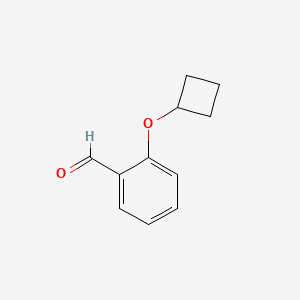
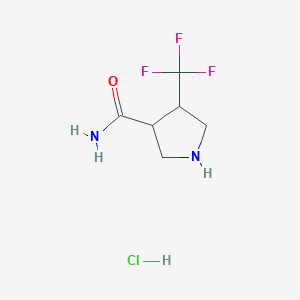

![Methyl({1-[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethyl})amine](/img/structure/B13218141.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)
![2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile](/img/structure/B13218153.png)

